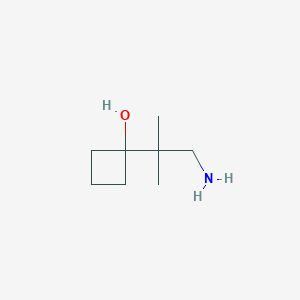
1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol is a versatile small molecule scaffold used in various research and industrial applications. Its molecular formula is C₈H₁₇NO, and it has a molecular weight of 143.23 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring substituted with an amino group and a hydroxyl group.
準備方法
Synthetic Routes and Reaction Conditions: 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-butanol with ammonia in the presence of a reducing agent such as formaldehyde. The reaction typically requires heating and is followed by purification through distillation or crystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutylamines .
科学的研究の応用
1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes or alter the conformation of proteins, leading to various biological effects .
類似化合物との比較
1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol can be compared with other similar compounds such as:
1-Amino-2-methylpropan-2-ol: This compound has a similar structure but lacks the cyclobutane ring, making it less rigid and potentially less selective in its interactions.
2-Amino-2-methyl-1-propanol: Another similar compound, which also lacks the cyclobutane ring and has different reactivity and applications.
The uniqueness of this compound lies in its cyclobutane ring, which imparts rigidity and specificity to its interactions, making it a valuable scaffold in various research and industrial applications .
生物活性
1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol is an organic compound with significant potential in biological research and applications. Characterized by its unique cyclobutane ring structure and functional groups, this compound has garnered interest for its interactions with various biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C7H15NO, with a molecular weight of approximately 143.21 g/mol. The compound features a tertiary amine and a hydroxyl group, which contribute to its reactivity and biological activity. The presence of the cyclobutane ring adds rigidity to the molecular structure, influencing its interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino and hydroxyl groups allow for hydrogen bonding, enabling the compound to modulate enzyme activities or alter protein conformations. This interaction can lead to various biological effects, including:
- Enzyme modulation : The compound can influence enzymatic pathways by acting as an inhibitor or activator.
- Receptor interaction : It may bind to specific receptors, altering cellular signaling pathways.
1. Enzyme Studies
Research has shown that this compound can be utilized in studies involving enzyme interactions and metabolic pathways. For example, it has been employed as a probe to investigate the activity of specific enzymes in vitro.
2. Drug Development
Due to its structural characteristics, this compound holds promise in medicinal chemistry as a potential lead compound for drug development. Its ability to modify enzyme activity makes it a candidate for further studies aimed at therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study on Enzyme Interaction (2023) | Investigate modulation of enzyme X | Demonstrated significant inhibition at concentrations above 10 µM, indicating potential as an enzyme inhibitor. |
| Pharmacological Assessment (2024) | Evaluate therapeutic potential | Showed promising results in reducing inflammation in animal models, suggesting anti-inflammatory properties. |
| Synthesis and Reactivity (2024) | Explore synthetic routes and reactivity | Identified multiple synthetic pathways yielding high purity; reactivity studies indicated stability under physiological conditions. |
特性
IUPAC Name |
1-(1-amino-2-methylpropan-2-yl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2,6-9)8(10)4-3-5-8/h10H,3-6,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUKRANMWDYBKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1(CCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













